molecular formula C8H16ClO5PS2 B14170198 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide CAS No. 4915-25-7

2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide

Cat. No.: B14170198
CAS No.: 4915-25-7
M. Wt: 322.8 g/mol
InChI Key: PRKRQRXWOZRDGG-UHFFFAOYSA-N
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Description

2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is a complex organosulfur compound It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and various functional groups including chloro, diethoxyphosphoryl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the thiolane ring, followed by the introduction of the chloro and diethoxyphosphoryl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiolanes with different oxidation states.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide exerts its effects involves interactions with various molecular targets. The chloro and diethoxyphosphoryl groups can participate in binding interactions with enzymes and receptors, influencing their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.

    Dibenzothiophene 5,5-dioxide: Used in organic solar cells and other electronic applications.

Uniqueness

2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

4915-25-7

Molecular Formula

C8H16ClO5PS2

Molecular Weight

322.8 g/mol

IUPAC Name

2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide

InChI

InChI=1S/C8H16ClO5PS2/c1-3-13-15(10,14-4-2)16-7-5-6-17(11,12)8(7)9/h7-8H,3-6H2,1-2H3

InChI Key

PRKRQRXWOZRDGG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SC1CCS(=O)(=O)C1Cl

Origin of Product

United States

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